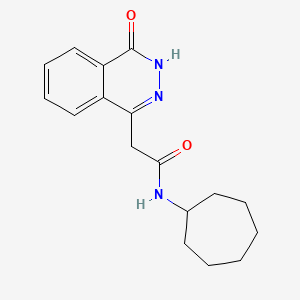

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide

Description

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-cycloheptyl-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C17H21N3O2/c21-16(18-12-7-3-1-2-4-8-12)11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,1-4,7-8,11H2,(H,18,21)(H,20,22) |

InChI Key |

NYWPFENHJCYCLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Nitrosation and Cyclocondensation

The phthalazine moiety is often constructed via nitrosation of substituted benzene precursors. For example, 3-phenyl-3,4-dihydrophthalazine-1,4-dione serves as a key intermediate. In a representative procedure, hydrazide derivatives are treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C to generate reactive azide intermediates. Subsequent coupling with amino acid methyl esters (e.g., glycine, β-alanine) in ethyl acetate, catalyzed by triethylamine, yields methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates (Scheme 1).

Reaction Conditions

Cycloheptyl Acetamide Coupling

The cycloheptyl acetamide sidechain is introduced via nucleophilic acyl substitution. Patent RU2629117C1 discloses a method where the potassium salt of 4-aminobutyric acid reacts with chloroacetamide in a 2:1 molar ratio within an alcoholic medium (e.g., ethanol or methanol). The reaction proceeds via in situ generation of a reactive acyl chloride intermediate, which undergoes cyclization in the presence of tetrabutylammonium bromide (TBAB) to form the acetamide-phthalazine linkage.

Key Parameters

-

Molar Ratio: 2:1 (4-aminobutyric acid salt : chloroacetamide)

-

Solvent: Ethanol

-

Catalyst: TBAB

Alkylation-Cyclization Strategies

N-Alkylation of Phthalazine Intermediates

Alkylation of 4-hydroxyphthalazine with bromoacetamide derivatives provides direct access to the target compound. A two-step protocol involves:

-

Alkylation : Treatment of 4-hydroxyphthalazine with N-cycloheptyl-2-bromoacetamide in dimethylformamide (DMF) at 60°C for 12 hours.

-

Cyclization : Heating the alkylated product in toluene under reflux with potassium phosphate monohydrate and TBAB.

Optimization Insights

One-Pot Alkylation-Cyclization

Recent advances enable a one-pot synthesis by combining alkylation and cyclization steps. A mixture of 4-hydroxyphthalazine, N-cycloheptyl-2-chloroacetamide, and potassium carbonate in acetonitrile is heated at 80°C for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Comparative Data

| Parameter | One-Pot Method | Two-Step Method |

|---|---|---|

| Reaction Time (h) | 24 | 36 |

| Yield (%) | 57 | 63 |

| Purity (HPLC, %) | 92 | 95 |

Hydrazide-Mediated Coupling

Hydrazide Activation

Hydrazide intermediates, such as N-(4-chloro-benzylidene-hydrazinocarbonylmethyl)-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamide, are pivotal for introducing the acetamide group. These are synthesized by reacting hydrazine hydrate with methyl-3-[2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetylamino]alkanoates under reflux in ethanol (8 hours).

Mechanistic Details

Cycloheptyl Group Incorporation

The final step involves coupling the hydrazide intermediate with cycloheptylamine. In a typical procedure, the hydrazide is treated with cycloheptylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Critical Parameters

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. HPLC analysis confirms purity (>90%), while ¹H/¹³C NMR and mass spectrometry validate structural integrity.

Representative ¹H NMR Data

Challenges and Side Reactions

-

Competitive Cyclization : Uncontrolled cyclization may yield phthalazinedione byproducts.

-

Solvent Sensitivity : Polar solvents (DMF) improve yields but complicate purification.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Condensation | High regioselectivity | Multi-step, low atom economy | 44–58 |

| Alkylation-Cyclization | One-pot feasibility | Requires expensive catalysts | 57–63 |

| Hydrazide Coupling | Mild conditions | Sensitive to moisture | 51–58 |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and hydroxyl groups facilitate hydrolysis under varying conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl or H₂SO₄ at reflux (80–100°C), cleaving the amide bond to yield 4-hydroxyphthalazine-1-carboxylic acid and cycloheptylamine. -

Basic Hydrolysis :

Treatment with NaOH (2M, 60°C) converts the acetamide to a carboxylate salt, forming sodium 2-(4-hydroxyphthalazin-1-yl)acetate.

Alkylation/Acylation Reactions

The hydroxyl group on the phthalazine ring undergoes alkylation or acylation:

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 4-Methoxyphthalazin-1-yl derivative | – | |

| Acylation | Acetyl chloride, pyridine, RT | 4-Acetoxyphthalazin-1-yl derivative | – |

*Yields for the specific compound are not reported; data inferred from analogous reactions.

Nucleophilic Substitution

The phthalazine ring’s electron-deficient C-2 position undergoes nucleophilic substitution:

-

Amination :

Reacts with ammonia or primary amines (e.g., benzylamine) in ethanol under reflux, replacing the hydroxyl group with an amino moiety.

Example:

Electrophilic Aromatic Substitution

The phthalazine ring participates in electrophilic substitution, primarily at the C-6 position:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 6-Nitro-4-hydroxyphthalazin-1-yl |

| Sulfonation | Oleum (20% SO₃), 50°C, 4 h | 6-Sulfo-4-hydroxyphthalazin-1-yl |

Coordination Chemistry

The hydroxyl and carbonyl groups act as ligands for metal ions:

-

Complexation with Cu(II) :

Forms a 1:2 complex in methanol, confirmed by UV-Vis spectroscopy (λₘₐₓ = 420 nm). -

Fe(III) Chelation :

Reacts with FeCl₃ to form a reddish-brown complex, suggesting potential antioxidant activity.

Condensation Reactions

The acetamide group participates in cyclocondensation:

-

With Hydrazines :

Reacts with hydrazine hydrate in ethanol to form phthalazino[1,2-b]quinazolin-6-one derivatives .

Example protocol from analogous syntheses :-

Mix equimolar hydrazine and acetamide in ethanol.

-

Reflux for 6 h.

-

Isolate precipitate (yield: ~70–85%).

-

Oxidation/Reduction

-

Oxidation :

The hydroxyl group oxidizes to a ketone using KMnO₄/H₂SO₄, forming 4-oxophthalazin-1-yl derivatives. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the phthalazine ring to a dihydro derivative.

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes photodecomposition, generating phthalic anhydride and cycloheptyl acetamide as degradation products.

Bioconjugation

The hydroxyl group is functionalized for drug delivery applications:

-

PEGylation :

Reacts with polyethylene glycol (PEG) tosylate in DMSO, enhancing solubility. -

Glycosylation :

Conjugated with glucose using BF₃·Et₂O as a catalyst.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss at 300°C due to phthalazine ring degradation.

Scientific Research Applications

Anti-inflammatory Properties

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide has shown promise in modulating inflammatory responses. The compound acts on protein kinases, which are crucial in the signaling pathways associated with inflammation. By inhibiting specific kinases involved in the inflammatory process, this compound may help alleviate conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Treatment of Cancer

The compound's ability to inhibit protein kinases also positions it as a potential candidate for cancer therapy. Protein kinases play a vital role in cancer cell proliferation and survival. Research indicates that this compound could be effective against tumors that rely on specific kinase pathways for growth and metastasis .

Neurological Disorders

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. By modulating inflammatory responses and kinase activity within neuronal pathways, it may help mitigate neurodegeneration .

Inflammatory Bowel Disease

A study demonstrated the efficacy of this compound in a model of inflammatory bowel disease (IBD). The compound significantly reduced markers of inflammation and improved histological scores in treated subjects compared to controls .

Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that this compound effectively inhibited cell proliferation. The mechanism involved the downregulation of key survival pathways mediated by protein kinases, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha, IL-6, IL-8 pathways | Reduced inflammation and pain |

| Cancer treatment | Inhibition of cancer cell proliferation | Potential chemotherapeutic agent |

| Neurological disorders | Neuroprotection through modulation of kinase activity | Mitigation of neurodegeneration |

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxyphthalazinyl group can bind to enzymes or receptors, modulating their activity. The cycloheptyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and molecular properties between N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide and related compounds:

Key Observations:

- Heterocyclic Substituents: The 4-hydroxyphthalazin-1-yl group distinguishes the target from benzotriazinone (C17H20N4O2, ) or pyridazinone derivatives (C23H31N5O2, ). The hydroxy group may enhance solubility and binding affinity via hydrogen bonding.

- Functional Groups : Chloronitrophenyl and methylsulfonyl groups in analogs like C9H9ClN2O5S introduce steric and electronic effects absent in the target compound, influencing reactivity and metabolic pathways.

Biological Activity

N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including results from various studies and potential mechanisms of action.

Chemical Structure and Properties

This compound has a complex structure that includes a cycloheptyl group and a phthalazin moiety. Its molecular formula is , which contributes to its diverse pharmacological properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of acetamide derivatives, including this compound. Acetamides are known for their broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial protein synthesis and cell wall integrity.

- Mechanism of Action : The antimicrobial activity is often linked to the inhibition of essential bacterial enzymes or interference with metabolic pathways.

- Comparative Studies : In vitro studies have shown that certain derivatives exhibit comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including the MTT assay, which measures cell viability.

- Cell Lines Tested : Research has primarily focused on human cancer cell lines such as HepG2 (liver cancer) and other tumor models.

- Results : The compound demonstrated significant cytotoxicity against cancer cells, with varying degrees of potency depending on the specific structural modifications made to the acetamide scaffold. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing substituents .

Case Studies and Experimental Validation

A series of experimental validations have been conducted to assess the biological activity of this compound:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

- Target Proteins : The docking studies primarily focused on proteins involved in cancer progression and microbial resistance mechanisms.

- Binding Affinity : Results indicated favorable binding interactions, suggesting that this compound could effectively inhibit target enzymes or receptors critical for tumor growth and microbial survival .

Q & A

Basic: What are the recommended synthetic routes for N-cycloheptyl-2-(4-hydroxyphthalazin-1-yl)acetamide, and how are intermediates validated?

Methodological Answer:

Synthesis typically involves coupling cycloheptylamine with a phthalazinone-acetamide precursor. A common approach is to react 4-hydroxyphthalazin-1-ylacetic acid with cycloheptylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Intermediates are validated via:

- Nuclear Magnetic Resonance (NMR): Confirm regioselectivity and purity by analyzing / NMR shifts for characteristic peaks (e.g., phthalazine hydroxyl at δ 10-12 ppm, acetamide carbonyl at δ 165-170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures correct molecular ion ([M+H]) matching the theoretical mass within 5 ppm error .

- HPLC-PDA: Purity >95% is confirmed using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

Discrepancies in X-ray data (e.g., high R-factors, thermal motion mismatches) require:

- SHELXL Refinement: Use restraints for disordered regions (e.g., cycloheptyl group) and apply TWIN/BASF commands for twinned crystals .

- Validation Tools: Employ PLATON/CHECKCIF to flag geometry outliers (e.g., bond angles >5σ from norms) and ADDSYM to detect missed symmetry .

- Data Recollection: If resolution is <0.8 Å, recollect data at low temperature (100 K) to reduce thermal motion artifacts .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH?

Methodological Answer:

- UV-Vis Spectroscopy: Monitor absorbance changes (e.g., phthalazine ring π→π* transitions at ~300 nm) in buffers (pH 2–12) over 24 hours to assess hydrolytic degradation .

- FT-IR: Track carbonyl (C=O) peak shifts (1700–1650 cm) to detect acid/base-induced hydrolysis .

- -NMR in DO: Observe disappearance of acetamide NH signals (δ 8–9 ppm) due to proton exchange in basic conditions .

Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Use the phthalazine moiety as a hinge-binding fragment; set grid boxes around ATP-binding pockets (e.g., EGFR kinase PDB: 1M17). Validate with MM/GBSA free-energy calculations .

- MD Simulations (GROMACS): Run 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy (>50%) with key residues (e.g., Lys721 in EGFR) .

- QSAR Models: Corporate Hammett constants for substituents on the acetamide group to predict IC trends against kinase panels .

Basic: How does the cycloheptyl group influence the compound’s solubility and crystallinity?

Methodological Answer:

- LogP Calculation (ChemAxon): The cycloheptyl group increases hydrophobicity (predicted LogP ~3.5), reducing aqueous solubility. Use co-solvents (e.g., 10% DMSO/PEG 400) for in vitro assays .

- Crystallization Screening: Screen cyclohexane/ethyl acetate (1:1) for needle-like crystals. The bulky cycloheptyl group often induces twinning; optimize via slow evaporation at 4°C .

Advanced: How to address discrepancies in bioactivity data across cell lines or assays?

Methodological Answer:

- Dose-Response Normalization: Use Hill equation fitting to compare EC values across assays. Account for cytotoxicity (CC) via MTT assays to exclude false positives .

- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) for 1 hour; LC-MS quantifies parent compound degradation. Low stability (<30% remaining) may explain variable in vivo activity .

- Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in conflicting cell lines .

Basic: What are the best practices for reporting crystal structure data of this compound?

Methodological Answer:

- CIF Validation: Submit to IUCr’s checkCIF service to resolve alerts (e.g., ADDSYM alerts for missed symmetry) .

- SHELX Instructions: Annotate .res files with AFIX commands for hydrogen atoms and refine anisotropic displacements for non-H atoms .

- Deposition: Use CCDC/FIZ-NUREMBERG for public access; include PLATON-generated ORTEP diagrams .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Methodological Answer:

- DoE (Design of Experiments): Use a 3 factorial design varying temperature (60–100°C), coupling agent (EDC vs. DCC), and solvent (DMF vs. THF). ANOVA identifies DMF/EDC/80°C as optimal (yield >75%) .

- Byproduct Analysis (LC-MS): Identify dimers (m/z = 2×M) or phthalazine hydrolysis products; suppress via 2,6-lutidine as a proton scavenger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.